KW

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “KW” refers to the ionization constant of water, denoted as ( K_w ). It is a fundamental concept in chemistry, representing the equilibrium constant for the self-ionization of water. This constant is crucial for understanding the behavior of acids and bases in aqueous solutions.

準備方法

The ionization constant of water, ( K_w ), is not synthesized or prepared in the traditional sense like other chemical compounds. Instead, it is a naturally occurring equilibrium constant that can be measured. The value of ( K_w ) is temperature-dependent and can be determined experimentally by measuring the concentrations of hydronium ions (( H_3O^+ )) and hydroxide ions (( OH^- )) in pure water.

化学反応の分析

The self-ionization of water is the primary reaction associated with ( K_w ): [ 2H_2O (l) \rightleftharpoons H_3O^+ (aq) + OH^- (aq) ]

This reaction is an equilibrium process where water molecules dissociate into hydronium and hydroxide ions. The equilibrium constant for this reaction is given by: [ K_w = [H_3O+][OH-] ]

At 25°C, the value of ( K_w ) is ( 1.0 \times 10^{-14} ). This value changes with temperature, increasing as the temperature rises. The self-ionization of water is an endothermic process, meaning it absorbs heat, and thus, the equilibrium shifts to produce more ions at higher temperatures.

科学的研究の応用

The ionization constant of water, ( K_w ), is fundamental in various scientific fields:

Chemistry: ( K_w ) is essential for understanding acid-base equilibria, calculating pH, and determining the strength of acids and bases.

Biology: The pH of biological fluids is crucial for enzyme activity and metabolic processes. ( K_w ) helps in maintaining the acid-base balance in biological systems.

Medicine: Understanding ( K_w ) is vital for developing pharmaceuticals that require specific pH conditions for stability and efficacy.

Industry: ( K_w ) is used in water treatment processes, where controlling the pH is necessary for removing contaminants and ensuring water quality.

作用機序

The mechanism of action of ( K_w ) involves the self-ionization of water molecules. Water, being amphoteric, can act as both an acid and a base. The self-ionization process is represented by the following reaction: [ 2H_2O (l) \rightleftharpoons H_3O^+ (aq) + OH^- (aq) ]

In this reaction, one water molecule donates a proton (acting as an acid) to another water molecule (acting as a base), resulting in the formation of hydronium and hydroxide ions. The equilibrium constant ( K_w ) quantifies the extent of this ionization process.

類似化合物との比較

The ionization constant of water, ( K_w ), is unique to water and does not have direct analogs. similar concepts exist for other solvents, such as the ionization constants for ammonia (( K_b )) and acetic acid (( K_a )). These constants are used to describe the ionization behavior of these solvents in a manner analogous to ( K_w ) for water.

Ammonia (( K_b )): Represents the equilibrium constant for the ionization of ammonia in water.

Acetic Acid (( K_a )): Represents the equilibrium constant for the ionization of acetic acid in water.

While ( K_w ) is specific to water, the principles of equilibrium constants apply broadly to various chemical systems, allowing for the comparison of ionization behaviors across different compounds.

特性

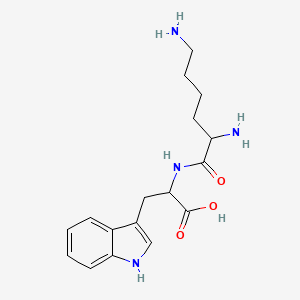

IUPAC Name |

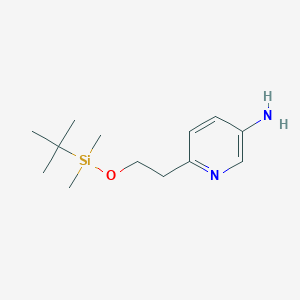

2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKIPWVMZANZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)

![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)